B1192461 CC-94280

CC-94280

Cat. No.: B1192461
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CC-94280 (mezigdomide) is a novel cereblon E3 ligase modulator (CELMoD) developed by Bristol Myers Squibb for the treatment of relapsed or refractory multiple myeloma (RRMM). It is currently under evaluation in a phase 3 clinical trial (SUCCESSOR-2, NCT05552976), where it is combined with carfilzomib (a proteasome inhibitor) and dexamethasone (MeziKD) and compared against carfilzomib and dexamethasone alone (Kd) . As a CELMoD, this compound enhances the ubiquitination and degradation of specific substrates, such as Ikaros and Aiolos, by binding to cereblon—a mechanism critical to its immunomodulatory and antitumor effects .

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CC-94280;  CC 94280;  CC94280; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarity

CELMoDs like this compound share a core glutarimide moiety, which enables cereblon binding. For illustrative purposes, structurally related compounds from the evidence are compared (Table 1), though their therapeutic relevance to this compound remains unclear.

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Molecular Formula Molecular Weight Log Po/w Solubility (mg/mL) Key Features
This compound (N/A) Not provided Not provided N/A N/A CELMoD, phase 3 clinical
CAS 84228-93-3 C8H7NO2 149.15 1.08 4.3 Pyridine acrylate derivative
CAS 96551-22-3 C14H17NO3 247.29 2.77 0.26 Boc-protected indole
CAS 79349-82-9 C9H10N2O3S 226.25 1.96 Not provided Sulfonamide derivative

Pharmacological and Clinical Comparisons

This compound’s primary differentiation lies in its clinical progression and mechanism. Unlike earlier immunomodulatory drugs (IMiDs) like lenalidomide, CELMoDs exhibit enhanced substrate specificity and potency. For example:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.